molecular formula C12H15NO3 B8392014 3-(2-formyl-4,5,6,7-tetrahydro-1H-indol-3-yl)propionic acid

3-(2-formyl-4,5,6,7-tetrahydro-1H-indol-3-yl)propionic acid

Cat. No.: B8392014
M. Wt: 221.25 g/mol
InChI Key: NEQWVIKNBVLVOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-formyl-4,5,6,7-tetrahydro-1H-indol-3-yl)propionic acid is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

3-(2-formyl-4,5,6,7-tetrahydro-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C12H15NO3/c14-7-11-9(5-6-12(15)16)8-3-1-2-4-10(8)13-11/h7,13H,1-6H2,(H,15,16)

InChI Key

NEQWVIKNBVLVOL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(N2)C=O)CCC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 24 g of dimethylformamide and 300 mL of dichloromethane was cooled to −9° C. Phosphorus oxychloride (50 g) was rapidly added via an addition funnel. 3-(4,5,6,7-tetrahydro-1H-indol-3-yl)-propionic acid (54.9 g) was added in portions with vigorous stirring. The mixture was warmed to room temperature and then refluxed for 10 minutes. It was then cooled to 5° C. and diluted with 300 mL of water. The pH was adjusted to 10 using 10N sodium hydroxide. The layers were separated. The aqueous layer was cooled to 10° C. and the pH adjusted to 2-3 with about 130 mL of 10 N hydrochloric acid. The oil which formed solidified and was collected by vacuum filtration, washed three times with water and dried under vacuum at 50° C. to give 52.8 g (93% yield) of 3-(2-formyl-4,5,6,7-tetrahydro-1H-indol-3-yl)-propionic acid as a dark brown solid.
Quantity
24 g
Type
reactant
Reaction Step One
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300 mL
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solvent
Reaction Step One
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50 g
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reactant
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54.9 g
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reactant
Reaction Step Three
Quantity
0 (± 1) mol
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reactant
Reaction Step Four
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Quantity
300 mL
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solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Dimethylformamide (11.7 g) and 240 mL of dichloromethane in a 1 L, 3-neck round bottom flask equipped with magnetic stirring, a reflux condenser, and a dropping funnel, was cooled to −4° C. in an ice-salt bath maintained at −10° C. Phosphorus oxychloride (24.5 g) was rapidly added via the dropping funnel. The temperature increased to −3° C., and then, with further stirring, decreased to −7° C. Crude 3-(2-carboxyethyl)-4,5,6,7-tetrahydroindole dissolved in 160 mL of dichloromethane was added via the dropping funnel over 15 min keeping the temperature below 1° C. The mixture was refluxed for 10 min, cooled to 5° C., and diluted with 300 mL of water. The aqueous layer was evaporated and was saved, and the organic layer was extracted with another 30 mL of water. The aqueous layers were combined, were washed with 30 mL of dichloromethane and were cooled to 5° C. The aqueous layer was adjusted to pH 10 with about 48 mL of 10 N sodium hydroxide, accompanied by a temperature increase to 15° C. The mixture was then cooled to 10° C. and adjusted to pH 2-3 with about 48 ml of 10 N hydrochloric acid. The oil which formed solidified, and was collected by vacuum filtration, was washed three times with 20 mL of water each time, and was dried under high vacuum to give 5.5 g (31% yield) of 3-(2-carboxyethyl)-2-formyl-4,5,6,7-tetrahydroindole as a brown solid.
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
24.5 g
Type
reactant
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

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